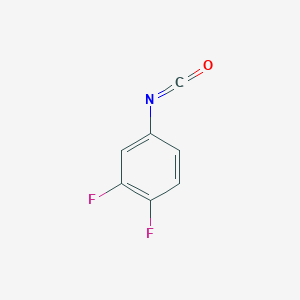

3,4-Difluorophenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWJVFMNWMLZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370455 | |

| Record name | 3,4-Difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42601-04-7 | |

| Record name | 3,4-Difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Difluorophenyl isocyanate CAS number 42601-04-7

An In-Depth Technical Guide to 3,4-Difluorophenyl Isocyanate

Abstract

This compound (CAS No. 42601-04-7) is a halogenated aromatic isocyanate that has emerged as a pivotal building block in modern chemical synthesis. Its unique electronic properties, conferred by the vicinal fluorine atoms, render it a highly reactive and versatile intermediate. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, synthesis, core reactivity, and key applications, with a focus on mechanistic principles and practical experimental considerations. This document aims to serve as a foundational resource, enabling scientists to leverage the full potential of this valuable reagent in their research and development endeavors.

Core Physicochemical & Structural Data

This compound is a colorless to yellow liquid at room temperature. The two electron-withdrawing fluorine atoms on the aromatic ring significantly influence the reactivity of the isocyanate functional group, enhancing its electrophilicity. This electronic modification is central to its utility in chemical synthesis.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 42601-04-7 | [1][2] |

| Molecular Formula | C₇H₃F₂NO | [1][3] |

| Linear Formula | F₂C₆H₃NCO | |

| Molecular Weight | 155.10 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 164 °C (lit.); 85 °C / 30 mmHg | [1][2] |

| Density | ~1.326 - 1.34 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | ~1.498 - 1.50 | [1][2] |

| Storage Temperature | 2-8°C, under inert gas | [1] |

| Moisture Sensitivity | Yes | [4][5] |

Synthesis & Manufacturing Principles

While numerous proprietary methods exist, the synthesis of aryl isocyanates like this compound generally relies on established transformations of the corresponding primary amine, 3,4-difluoroaniline.

Phosgenation Route

The most traditional and industrially scalable method involves the reaction of 3,4-difluoroaniline with phosgene (COCl₂) or a phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate).[6][7] This reaction proceeds through an intermediate carbamoyl chloride, which is then thermally dehydrochlorinated to yield the isocyanate.

-

Causality: The high reactivity of phosgene makes this a very efficient transformation. However, the extreme toxicity of phosgene necessitates stringent safety protocols and specialized equipment, leading many researchers to prefer phosgene-free alternatives.[7]

Phosgene-Free Synthetic Routes

To circumvent the hazards of phosgene, several alternative methods have been developed. These are particularly valuable for laboratory-scale synthesis.

-

Rearrangement Reactions: The Curtius and Hofmann rearrangements provide reliable pathways to isocyanates from carboxylic acid derivatives or primary amides, respectively.[7] For instance, a Curtius rearrangement would involve the conversion of 3,4-difluorobenzoyl chloride to an acyl azide, which then rearranges upon heating to the isocyanate with loss of N₂ gas.[7]

-

Carbonylative Approaches: Direct carbonylation of 3,4-difluoroaniline using reagents like N,N'-carbonyldiimidazole (CDI) or di-tert-butyl dicarbonate (Boc₂O) can also yield the desired isocyanate.[7][8]

Caption: Generalized phosgenation workflow for isocyanate synthesis.

Core Reactivity and Mechanistic Pathways

The synthetic utility of this compound is dominated by the electrophilic nature of the isocyanate (-N=C=O) carbon atom.[9] This group readily undergoes nucleophilic addition with a wide range of nucleophiles, making it an exceptional tool for molecular construction. The electron-withdrawing fluorine atoms further activate the isocyanate group towards nucleophilic attack compared to its non-fluorinated counterparts.

Key reactions include:

-

Reaction with Amines: This is arguably the most significant reaction in medicinal chemistry, forming a stable N,N'-disubstituted urea linkage. The reaction is typically fast and high-yielding.

-

Reaction with Alcohols: In the presence of a catalyst, isocyanates react with alcohols to form carbamate (urethane) linkages. This is the foundational reaction for the synthesis of polyurethanes.[10]

-

Reaction with Water: Isocyanates react with water, a common contaminant, to form an unstable carbamic acid. This intermediate rapidly decarboxylates to yield the parent amine (3,4-difluoroaniline) and carbon dioxide gas. This highlights the critical need for anhydrous reaction conditions.[4][9]

Caption: Core reactivity pathways of this compound.

Applications in Drug Discovery and Materials Science

The unique reactivity profile of this compound makes it a valuable reagent in diverse fields.[1]

-

Pharmaceutical Development: It serves as a key intermediate for synthesizing potent drug candidates.[1] The urea moiety formed from its reaction with amines is a common structural motif in many kinase inhibitors and other targeted therapies. The difluorophenyl group can enhance metabolic stability, binding affinity, and cell permeability. For example, it has been used to prepare androgen receptor antagonists.

-

Agrochemicals: The compound is used in the formulation of advanced pesticides and herbicides. The fluorine atoms can increase the biological potency and stability of the final active ingredient.[1]

-

Polymer and Materials Science: this compound is employed in the production of specialty polymers, coatings, and adhesives. The incorporation of the difluorophenyl group can impart desirable properties such as increased thermal stability, chemical resistance, and altered surface energy.[1]

Exemplary Experimental Protocol: Synthesis of a Disubstituted Urea

This protocol provides a self-validating, generalized procedure for the synthesis of an N-(3,4-Difluorophenyl)-N'-(alkyl/aryl)urea.

Objective: To synthesize a urea derivative via nucleophilic addition of a primary amine to this compound.

Materials:

-

This compound (1.0 eq)

-

Primary amine of choice (e.g., benzylamine) (1.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary amine (1.0 eq).

-

Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate, dry syringe, draw up this compound (1.0 eq). Add the isocyanate to the stirred amine solution dropwise over 5-10 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials. A key validation checkpoint is the disappearance of the isocyanate's characteristic IR stretch (~2270 cm⁻¹) if in-situ monitoring is available.[11]

-

Workup: Upon completion, the reaction mixture is often concentrated under reduced pressure. If the product precipitates, it can be collected by filtration. If not, standard aqueous workup and extraction may be performed.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling. It is classified as toxic and an irritant.

Table 2: GHS Hazard Information

| Category | Description |

| Pictograms | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark), GHS08 (Health Hazard) |

| Signal Word | Danger |

| Hazard Statements | H301+H331: Toxic if swallowed or if inhaled. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[12] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P302+P352: IF ON SKIN: Wash with plenty of water.[12] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. An ABEK-type respirator filter is recommended for handling larger quantities. Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, refrigerated at 2-8°C.[1] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

-

Incompatibilities: Keep away from water, alcohols, amines, acids, strong bases, and strong oxidizing agents.[4][14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature is a very strong, sharp absorption band between 2250-2275 cm⁻¹, characteristic of the asymmetric N=C=O stretching vibration.[6] The absence of N-H stretches (~3300-3500 cm⁻¹) confirms the absence of the parent amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically 7.0-7.8 ppm) due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: The isocyanate carbon will appear around 120-130 ppm. The aromatic carbons will show complex splitting patterns due to one-bond and multi-bond carbon-fluorine couplings.

-

¹⁹F NMR: This is a critical technique for confirming the structure, showing two distinct resonances for the two non-equivalent fluorine atoms, with fluorine-fluorine and fluorine-proton coupling.

-

References

-

Ukrainets, I. V., et al. (2018). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Pharmaceutical Chemistry Journal, 52(1), 27-34. Available at: [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Patel, R. P., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1805. Available at: [Link]

-

Georganics. (n.d.). Safety Data Sheet: 4-Fluorophenyl isocyanate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758331, 3,4-Difluorophenyl Isothiocyanate. Retrieved from [Link]

-

ResearchGate. (2011). A Facile Synthesis of Unsymmetrical Ureas. Retrieved from [Link]

-

Georganics. (n.d.). 3,4-Difluorophenyl isothiocyanate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

-

D'Oria, M., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 27(20), 6848. Available at: [Link]

- Google Patents. (1969). US3444231A - Process for the preparation of isocyanates and isothiocyanates.

-

Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

-

Maisonneuve, L., et al. (2023). Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate. Polymers, 15(11), 2530. Available at: [Link]

-

Vangheluwe, P. (2018). A brief overview of properties and reactions of diisocyanates. Toxicology Letters, 298, 4-8. Available at: [Link]

-

Wang, Y., et al. (2023). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Coatings, 13(10), 1739. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 42601-04-7 | CAS DataBase [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics | MDPI [mdpi.com]

- 11. mt.com [mt.com]

- 12. echemi.com [echemi.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

3,4-Difluorophenyl isocyanate molecular weight

An In-Depth Technical Guide to 3,4-Difluorophenyl Isocyanate: A Core Moiety in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a critical building block for researchers, medicinal chemists, and drug development professionals. We will move beyond basic data to explore the causality behind its utility, its reactivity, and its strategic application in the synthesis of complex molecular entities.

Introduction: The Strategic Importance of a Fluorinated Synthon

This compound (DFPI) is a specialized aromatic isocyanate whose value extends far beyond that of a simple chemical intermediate. Its utility in the pharmaceutical and agrochemical industries stems from a combination of the highly reactive isocyanate functional group and the unique physicochemical properties imparted by the vicinal fluorine atoms on the phenyl ring.[1]

The isocyanate group (–N=C=O) is a potent electrophile, readily reacting with a wide range of nucleophiles to form stable covalent bonds. This predictable reactivity is the foundation of its use in creating urea, carbamate, and thiocarbamate linkages, which are prevalent scaffolds in modern pharmacophores.

Furthermore, the incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate key properties such as:

-

Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.

-

Lipophilicity: Fluorine substitution significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability.

-

Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of the aromatic ring and influence non-covalent interactions (like hydrogen bonding or dipole interactions) with protein targets.[2]

DFPI harnesses these attributes, offering a direct route to introduce a difluorinated phenyl motif into a target molecule, making it an indispensable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of developmental drugs.[1]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₂NO | [1][3][4] |

| Molecular Weight | 155.10 g/mol | [3] |

| CAS Number | 42601-04-7 | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 164 °C (lit.); 85 °C at 30 mmHg[1] | [1] |

| Density | 1.326 g/mL at 25 °C (lit.); 1.34 g/mL (20/20)[1] | [1] |

| Refractive Index (n20/D) | 1.498 (lit.); 1.50[1] | [1] |

| Flash Point | 63 °C (145.4 °F) - closed cup |

Spectroscopic Hallmarks

While full spectral data should be acquired for each batch, key identifying features include:

-

Infrared (IR) Spectroscopy: A very strong and sharp absorption band between 2250-2275 cm⁻¹ is characteristic of the asymmetric N=C=O stretching vibration. This peak is an unambiguous indicator of the isocyanate functional group.

-

¹⁹F NMR Spectroscopy: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, with coupling patterns determined by their relationship to each other and to the aromatic protons.

-

¹³C NMR Spectroscopy: The isocyanate carbon typically appears as a low-intensity signal in the 120-130 ppm range.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 155.10.

Synthesis and Reactivity

General Synthetic Approach

The most common industrial synthesis of aryl isocyanates involves the phosgenation of the corresponding primary amine. For this compound, the precursor is 3,4-difluoroaniline.

This reaction is typically performed in two stages to minimize the formation of urea byproducts, which can occur if the newly formed isocyanate reacts with the starting aniline.[5]

-

Low-Temperature Phosgenation (Carbamoyl Chloride Formation): 3,4-difluoroaniline is reacted with phosgene (COCl₂) at low temperatures (e.g., -10 to 0 °C) in an inert solvent like xylene or dichlorobenzene to form an intermediate N-(3,4-difluorophenyl)carbamoyl chloride.

-

High-Temperature Phosgenation (Dehydrochlorination): The reaction mixture is then heated (e.g., 110-150 °C) to eliminate hydrogen chloride (HCl), yielding the final this compound product.[5] The product is then purified by distillation.

Caption: General mechanism for nucleophilic addition to an isocyanate.

Common reactions relevant to drug discovery include:

-

Reaction with Amines: Forms N,N'-disubstituted ureas. This is one of the most important reactions, as the urea linkage is a key structural element in many kinase inhibitors and other therapeutic agents.

-

Reaction with Alcohols: Forms carbamates (urethanes).

-

Reaction with Water: An undesirable side reaction. It initially forms an unstable carbamic acid, which rapidly decomposes to yield the corresponding amine (3,4-difluoroaniline) and carbon dioxide gas. This highlights the moisture-sensitive nature of the reagent.

Application in Drug Discovery: A Case Study

DFPI is not merely a reagent; it is a strategic component. Its use is exemplified in the synthesis of novel nonsteroidal androgen receptor (AR) antagonists. For instance, it can be used in the final step to couple with a piperazine core to generate the target molecule, (±)-trans-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(3,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide. In this context, the 3,4-difluorophenyl group serves as a key pharmacophoric element that interacts with the AR ligand-binding domain, while the urea linkage provides structural rigidity and hydrogen bonding capacity.

Experimental Protocol: Synthesis of a Substituted Urea

This protocol provides a generalized, self-validating procedure for the reaction of this compound with a generic primary amine (R-NH₂).

Objective: To synthesize N-(3,4-difluorophenyl)-N'-(R)-urea.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (R-NH₂) (1.0-1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stir bar

Procedure:

-

Reactor Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Nitrogen or Argon). All glassware must be rigorously dried to prevent hydrolysis of the isocyanate.

-

Reagent Preparation: In the reaction flask, dissolve the primary amine (R-NH₂, 1.0-1.1 equivalents) in the chosen anhydrous solvent (e.g., DCM).

-

Reaction Initiation: Cool the amine solution to 0 °C using an ice bath. This is a crucial step to control the initial exotherm of the reaction.

-

Isocyanate Addition: Slowly add this compound (1.0 equivalent) to the cooled, stirring amine solution dropwise via syringe. Causality: A slow addition rate prevents localized heating, which can lead to side reactions and impurity formation.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours). Self-Validation: The disappearance of the isocyanate starting material on the TLC plate is a key checkpoint for reaction completion.

-

Work-up and Isolation:

-

If the urea product precipitates from the reaction mixture, it can be isolated directly by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

If the product is soluble, the solvent can be removed under reduced pressure. The resulting crude solid can then be purified.

-

-

Purification: Recrystallization or flash column chromatography is used to obtain the analytically pure product. The choice of method depends on the properties of the specific urea synthesized.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict handling protocols.

-

Toxicity: The compound is toxic if swallowed, inhaled, or absorbed through the skin. It is classified as an acute toxicant and a skin/eye irritant. * Sensitization: Like many isocyanates, it is a respiratory and skin sensitizer. Repeated exposure can lead to allergic reactions.

-

Lachrymator: Vapors can cause tears and are highly irritating to the respiratory system. [6]* Handling: Always handle this reagent inside a certified chemical fume hood. [7]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [7]An approved respirator may be necessary for certain operations. [7]* Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a refrigerated (2-8 °C), dry, and well-ventilated area. [1][8]It is sensitive to moisture and heat. [8]* Incompatibilities: Avoid contact with water, strong acids, strong bases, alcohols, and strong oxidizing agents. [7]Reaction with water liberates CO₂ gas, which can cause pressure buildup in sealed containers.

Conclusion

This compound is a high-value, versatile reagent that empowers medicinal chemists to strategically introduce the synthetically useful isocyanate group and the pharmacologically beneficial difluorophenyl motif. Its predictable reactivity, when managed with appropriate experimental control and safety precautions, makes it a cornerstone synthon for constructing complex molecular architectures in the pursuit of novel therapeutics. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in research and development.

References

-

This compound. Georganics.[Link]

- Preparation for 3, 4-dichloro phenyl isocyanate.

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH).[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound - High purity | EN [georganics.sk]

- 5. CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google Patents [patents.google.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to 3,4-Difluorophenyl Isocyanate: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 3,4-difluorophenyl isocyanate, a critical reagent and building block in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the compound's core chemical properties, reactivity profile, synthetic utility, and essential safety protocols, grounding theoretical principles in practical, field-proven insights.

Core Chemical and Physical Properties

This compound (CAS No. 42601-04-7) is a colorless to pale yellow liquid under standard conditions.[1] Its defining structural feature is the highly reactive isocyanate group (-N=C=O) attached to a 1,2-difluorinated benzene ring. This specific substitution pattern profoundly influences the molecule's stability, reactivity, and utility in synthesis.

The two fluorine atoms on the aromatic ring are strongly electron-withdrawing. This inductive effect significantly modulates the electronic character of the entire molecule, which is central to understanding its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 42601-04-7 | [1] |

| Molecular Formula | C₇H₃F₂NO | [1] |

| Molecular Weight | 155.10 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 164 °C (lit.); 85 °C / 30 mmHg | [1] |

| Density | 1.326 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.498 (lit.) | |

| Flash Point | 63 °C (145.4 °F) - closed cup |

Note: Physical properties can vary slightly based on purity.

Spectroscopic Signature

The isocyanate functional group provides a distinct and easily identifiable signal in infrared (IR) spectroscopy.

-

Infrared (IR) Spectroscopy: A very strong, sharp absorption band is expected in the region of 2250-2275 cm⁻¹ , characteristic of the N=C=O asymmetric stretching vibration. The disappearance of this peak is the most reliable method for monitoring reactions involving the isocyanate group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region will show complex multiplets due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: The isocyanate carbon typically appears around 120-140 ppm. The fluorinated carbons will show large carbon-fluorine coupling constants.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, with coupling to each other and to the adjacent ring protons.

-

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the electrophilic nature of the central carbon atom in the isocyanate group. This carbon is highly susceptible to attack by nucleophiles. The electron-withdrawing fluorine atoms on the phenyl ring exacerbate this electrophilicity, making this compound more reactive than its non-fluorinated analog, phenyl isocyanate.[2]

Isocyanates are known to react exothermically with a wide range of nucleophiles, including amines, alcohols, water, and thiols.[3][4]

Key Nucleophilic Addition Reactions

The fundamental reaction mechanism involves the addition of a nucleophile (Nu-H) across the C=N bond of the isocyanate.

Caption: Reactivity profile of this compound with common nucleophiles.

-

Reaction with Amines: Primary and secondary amines react rapidly and quantitatively to form substituted ureas. This is one of the most important reactions in medicinal chemistry, as the urea linkage is a key structural motif in many kinase inhibitors.[5][6]

-

Reaction with Alcohols: Alcohols react to form carbamates (urethanes). This reaction is typically slower than the reaction with amines and often requires a catalyst, such as a tertiary amine (e.g., triethylamine) or an organotin compound.

-

Reaction with Water: Water acts as a nucleophile, initially forming an unstable carbamic acid. This acid readily decarboxylates to yield 3,4-difluoroaniline and carbon dioxide gas. The newly formed aniline can then react with another molecule of the isocyanate to produce a symmetrical 1,3-bis(3,4-difluorophenyl)urea. This sensitivity to moisture is the primary reason the compound must be handled under anhydrous conditions.[4][7]

Applications in Drug Development and Materials Science

This compound is a versatile building block, particularly valued in the pharmaceutical and agrochemical industries for its ability to introduce the difluorophenylurea moiety into target molecules.[1]

Keystone Reagent for Kinase Inhibitors

The urea linkage formed from isocyanates is a potent hydrogen bond donor and acceptor, making it an excellent pharmacophore for binding to the hinge region of protein kinases. The 3,4-difluorophenyl group often provides advantageous properties such as increased metabolic stability and enhanced binding affinity.

A prominent example is in the synthesis of Sorafenib , an oral multi-kinase inhibitor approved for treating certain types of cancer.[5] The synthesis involves the reaction of an amine intermediate with an isocyanate to form the crucial urea bond.[8][9] While Sorafenib itself uses a different isocyanate, many of its derivatives and other kinase inhibitors utilize the 3,4-difluorophenyl moiety for its favorable electronic and pharmacokinetic properties.

Other Pharmaceutical and Agrochemical Applications

Beyond kinase inhibitors, this reagent is used to synthesize a range of biologically active compounds, including:

-

Nonsteroidal androgen receptor antagonists.

-

Potent agrochemicals like pesticides and herbicides, where the difluorophenyl group contributes to stability and potency.[1]

-

Specialty polymers, imparting increased thermal stability and chemical resistance.[1]

Synthesis and Handling

General Synthesis Route

The industrial synthesis of aryl isocyanates typically involves the reaction of the corresponding aniline with phosgene (COCl₂) or a phosgene equivalent like triphosgene. This is a hazardous process that requires specialized equipment and handling procedures.[8]

Caption: Common synthetic pathway to this compound.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

-

Hazards: It is harmful if swallowed, inhaled, or absorbed through the skin.[10] It is a lachrymator (causes tearing) and can cause severe irritation to the eyes, skin, and respiratory system.[11] It may cause allergy or asthma symptoms upon inhalation (respiratory sensitizer).[12]

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear safety goggles with side-shields or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. For operations with a risk of aerosol generation, a respirator with an appropriate filter is mandatory.[13]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[11] It should be refrigerated (2-8°C) to ensure long-term stability.[1]

-

Incompatibilities: Avoid contact with water, alcohols, amines, strong acids, strong bases, and strong oxidizing agents.[4][7]

Experimental Protocol: Synthesis of a Disubstituted Urea

This protocol provides a representative, self-validating procedure for the synthesis of a urea derivative, a common application for this reagent.

Objective: To synthesize N-benzyl-N'-(3,4-difluorophenyl)urea.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Argon or Nitrogen line

-

Syringes

Procedure:

-

Reaction Setup: Add benzylamine (1.0 eq) to a flame-dried round-bottom flask containing a magnetic stir bar. Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen. Cool the solution to 0°C in an ice bath.

-

Causality: Starting at 0°C helps to control the initial exotherm of the reaction, preventing the formation of side products.

-

-

Reagent Addition: Slowly add this compound (1.0 eq), dissolved in a small amount of anhydrous DCM, to the stirred benzylamine solution via syringe over 10-15 minutes.

-

Reaction Monitoring (Self-Validation):

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

To monitor completion, take a small aliquot, dilute it with DCM, and spot it on a TLC plate. The disappearance of the starting materials confirms completion.

-

Alternatively, take a drop of the reaction mixture and obtain an IR spectrum. The reaction is complete when the strong isocyanate peak at ~2270 cm⁻¹ is no longer present.

-

-

Work-up and Purification:

-

Once the reaction is complete, the product often precipitates from the solution. If so, collect the solid by vacuum filtration and wash with cold DCM.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

The crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-benzyl-N'-(3,4-difluorophenyl)urea.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a highly valuable reagent whose reactivity is precisely tuned by its electronic structure. The powerful electrophilicity of the isocyanate group, enhanced by the difluorinated aryl ring, makes it an efficient partner for nucleophilic addition reactions. This property is expertly leveraged in the pharmaceutical industry, most notably in the construction of urea-based kinase inhibitors. A thorough understanding of its properties, reactivity, and handling requirements is essential for any scientist aiming to utilize this potent building block for the synthesis of novel, high-value molecules.

References

- Chem-Impex. (n.d.). This compound.

- Echemi. (n.d.). 3,4-Difluorophenyl isothiocyanate Safety Data Sheets.

- Luo, Y., et al. (2011). Convenient Synthesis of Sorafenib and Its Derivatives.

-

Janežič, M., et al. (2014). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 19(6), 8250-8267. [Link]

- Georganics. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Benchchem. (n.d.). An In-Depth Technical Guide to trans-3,4-Difluorocinnamic Acid.

- Kumar, A., et al. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen, 7(4), 422-429.

- ChemicalBook. (n.d.). Sorafenib synthesis.

- Fisher Scientific. (2009). Safety Data Sheet - 3,5-Difluorophenyl isocyanate.

-

ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. Retrieved from ResearchGate website. [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet - 2,4-Difluorophenyl isocyanate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Market Dynamics of 3,4-Difluorophenyl Isothiocyanate. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- AK Scientific, Inc. (n.d.). Safety Data Sheet - 2,4-Difluorophenyl isocyanate.

- Oakwood Chemical. (n.d.). This compound.

- Google Patents. (1969). Process for the preparation of isocyanates and isothiocyanates.

- Drug Discovery and Development. (2018). Newly Discovered Molecule to Improve Pharmaceuticals Draws Inspiration From Nature's Toolbox. Retrieved from Drug Discovery and Development website.

- Wikipedia. (n.d.). 3,4-Dichlorophenyl isocyanate.

- National Institutes of Health. (2020). Nucleophilic Isocyanation.

-

ResearchGate. (n.d.). Reactivity of organic isocyanates with nucleophilic compounds. Retrieved from ResearchGate website. [Link]

- CAMEO Chemicals - NOAA. (n.d.). Isocyanates and Isothiocyanates.

- National Institutes of Health. (1964). Reactions of Polyfluorobenzenes With Nucleophilic Reagents.

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound.

- Tokyo Chemical Industry Co., Ltd. (JP). (n.d.). This compound.

-

PubChem. (n.d.). 3,4-Dichlorophenyl isocyanate. Retrieved from PubChem website. [Link]

- The Doyle Group - UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. fishersci.com [fishersci.com]

- 8. tarjomefa.com [tarjomefa.com]

- 9. Sorafenib synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 42601-04-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. aksci.com [aksci.com]

- 13. echemi.com [echemi.com]

3,4-Difluorophenyl isocyanate synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3,4-Difluorophenyl Isocyanate for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical building block in contemporary medicinal chemistry and agrochemical synthesis. The introduction of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and overall efficacy. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for professionals in research and drug development. We will delve into the established phosgenation route, alongside phosgene-free alternatives such as the Curtius, Hofmann, and Lossen rearrangements. Each method is presented with a detailed mechanistic explanation, field-proven experimental protocols, and a critical evaluation of its advantages and limitations, empowering chemists to make informed decisions in their synthetic endeavors.

Introduction: The Significance of this compound in Chemical Synthesis

The strategic incorporation of fluorine into molecular scaffolds is a widely employed tactic in the design of modern pharmaceuticals and agrochemicals. The 3,4-difluorophenyl moiety, in particular, has been identified as a key pharmacophore in numerous drug candidates. This compound serves as a versatile intermediate, enabling the facile introduction of this fluorinated motif. Its isocyanate functionality provides a reactive handle for the construction of ureas, carbamates, and other functionalities prevalent in biologically active compounds. A thorough understanding of the synthetic routes to this valuable reagent is therefore essential for researchers in these fields.

Synthesis of Key Starting Materials

The choice of synthetic pathway to this compound is often dictated by the availability and cost of the requisite starting materials. Herein, we briefly outline the preparation of the primary precursors.

Synthesis of 3,4-Difluoroaniline

3,4-Difluoroaniline is the precursor for the most direct synthesis of this compound via phosgenation. A common laboratory-scale synthesis begins with the nitration of commercially available 1,2-difluorobenzene.

A patented method describes the nitration of ortho-difluorobenzene with a mixture of nitric and sulfuric acids at temperatures ranging from 20-90°C.[1] The resulting 3,4-difluoronitrobenzene is then reduced to 3,4-difluoroaniline, for example, by catalytic hydrogenation using a platinum catalyst in propanol.[1]

Synthesis of 3,4-Difluorobenzoic Acid

3,4-Difluorobenzoic acid is the starting material for the Curtius and Lossen rearrangements. One synthetic approach involves the decarboxylation of 4,5-difluorophthalic acid or its anhydride. This reaction can be catalyzed by copper, copper salts, or other metal catalysts in a high-boiling solvent such as N-methyl-2-pyrrolidone or dimethylacetamide.[2]

Synthesis of 3,4-Difluorobenzamide

3,4-Difluorobenzamide, the precursor for the Hofmann rearrangement, is typically prepared from 3,4-difluorobenzoic acid. The carboxylic acid is first converted to the more reactive 3,4-difluorobenzoyl chloride, often using reagents like thionyl chloride or oxalyl chloride.[3] The subsequent reaction of 3,4-difluorobenzoyl chloride with ammonia or an ammonia equivalent furnishes 3,4-difluorobenzamide.

Phosgenation Route: The Industry Standard

The reaction of primary anilines with phosgene or a phosgene equivalent is the most traditional and widely used industrial method for the synthesis of isocyanates.

Mechanism of Phosgenation

The phosgenation of 3,4-difluoroaniline proceeds in a two-step manner. Initially, the aniline attacks the highly electrophilic carbonyl carbon of phosgene to form an N-(3,4-difluorophenyl)carbamoyl chloride intermediate. Subsequent heating of this intermediate in the presence of excess phosgene leads to the elimination of hydrogen chloride and the formation of this compound.

Caption: Phosgenation of 3,4-difluoroaniline.

Experimental Protocol using Triphosgene

Due to the extreme toxicity of phosgene gas, triphosgene (bis(trichloromethyl) carbonate) is often employed as a safer, solid substitute in a laboratory setting.[4]

Materials:

-

3,4-Difluoroaniline

-

Triphosgene

-

Anhydrous toluene or other inert solvent (e.g., ethyl acetate)

-

Triethylamine or other non-nucleophilic base

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of 3,4-difluoroaniline in anhydrous toluene is prepared in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of triphosgene (approximately 0.35-0.40 molar equivalents relative to the aniline) in anhydrous toluene is added dropwise to the stirred aniline solution.

-

After the addition is complete, a solution of triethylamine (2.1 molar equivalents) in anhydrous toluene is added dropwise, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

The reaction mixture is cooled to room temperature, and the triethylamine hydrochloride salt is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude this compound is purified by vacuum distillation.

Advantages and Disadvantages

| Advantages | Disadvantages |

| High yields and purity | Use of highly toxic phosgene or its equivalents |

| Well-established and scalable | Generation of corrosive HCl byproduct |

| Relatively fast reaction times | Requires specialized equipment for handling phosgene |

Phosgene-Free Synthesis: The Rearrangement Pathways

Concerns over the safety and environmental impact of phosgene have driven the development of alternative synthetic routes to isocyanates. The Curtius, Hofmann, and Lossen rearrangements all provide access to isocyanates from carboxylic acid derivatives and are excellent alternatives for laboratory-scale synthesis.

The Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate. This method is known for its mild reaction conditions and high functional group tolerance.

The reaction proceeds through the formation of an acyl azide from a carboxylic acid derivative, typically an acyl chloride or the carboxylic acid itself. Upon heating, the acyl azide undergoes a concerted rearrangement with the loss of nitrogen gas to form the isocyanate.

Caption: The Curtius rearrangement pathway.

A one-pot procedure using diphenylphosphoryl azide (DPPA) is a safe and efficient method that avoids the isolation of the potentially explosive acyl azide intermediate.[5]

Materials:

-

3,4-Difluorobenzoic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 3,4-difluorobenzoic acid (1.0 eq) and anhydrous toluene.

-

Stir the suspension and add triethylamine (1.1 eq).

-

To the stirred mixture at room temperature, add DPPA (1.1 eq) dropwise.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 2-4 hours. The progress of the rearrangement can be monitored by the evolution of nitrogen gas.

-

After the reaction is complete, the toluene can be removed under reduced pressure, and the crude this compound can be purified by vacuum distillation.

The Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[6][7]

The primary amide is treated with a halogen (e.g., bromine) in the presence of a strong base (e.g., sodium hydroxide) to form an N-haloamide. Deprotonation of the N-haloamide is followed by a concerted rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen with the concurrent loss of the halide ion, yielding the isocyanate.

Caption: The Hofmann rearrangement pathway.

This protocol is adapted from the Hofmann rearrangement of 3,4,5-trimethoxybenzamide using household bleach (sodium hypochlorite solution).[8]

Materials:

-

3,4-Difluorobenzamide

-

Sodium hydroxide (NaOH)

-

Commercial bleach (sodium hypochlorite solution)

-

Ice

Procedure:

-

Prepare a solution of NaOH in sodium hypochlorite solution and cool it to approximately 4 °C in an ice bath.

-

Add ice to the solution.

-

With vigorous stirring, add 3,4-difluorobenzamide to the cold basic hypochlorite solution.

-

Continue stirring in the ice bath for 10-15 minutes.

-

Slowly warm the reaction mixture to 60-70 °C over about one hour.

-

Add an additional concentrated solution of NaOH and continue heating at 70 °C for another hour.

-

The isocyanate can be extracted from the reaction mixture using an inert organic solvent (e.g., dichloromethane) and purified by vacuum distillation. Note: Under aqueous basic conditions, the isocyanate can hydrolyze to the corresponding amine. Careful control of the workup is necessary to isolate the isocyanate.

The Lossen Rearrangement

The Lossen rearrangement is the conversion of a hydroxamic acid or its derivative into an isocyanate.[9]

The reaction is initiated by the O-acylation or O-sulfonylation of a hydroxamic acid to create a better leaving group. Treatment with base then promotes a concerted rearrangement, where the aryl group migrates to the nitrogen with the expulsion of the carboxylate or sulfonate leaving group to yield the isocyanate.

Caption: The Lossen rearrangement pathway.

Comparative Summary of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| Phosgenation | 3,4-Difluoroaniline | Phosgene or Triphosgene | High yield, scalable | Highly toxic reagents, corrosive byproducts |

| Curtius | 3,4-Difluorobenzoic acid | DPPA or NaN₃ | Mild conditions, high functional group tolerance | Potentially explosive intermediates (if not one-pot) |

| Hofmann | 3,4-Difluorobenzamide | Br₂/NaOH or NaOCl | Inexpensive reagents | Potential for side reactions, hydrolysis of isocyanate |

| Lossen | 3,4-Difluorobenzoic acid | Hydroxylamine, activating agent | Phosgene-free | Requires multi-step precursor synthesis |

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[10] It can cause skin and eye irritation and may cause respiratory irritation.[10] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. An appropriate respirator should be used if ventilation is inadequate.[10] Isocyanates are moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. The traditional phosgenation route remains the method of choice for large-scale industrial production due to its efficiency and high yields. However, for laboratory-scale synthesis, the phosgene-free rearrangement reactions, particularly the Curtius rearrangement using a one-pot DPPA procedure, offer safer and more convenient alternatives. The Hofmann and Lossen rearrangements also represent viable, though potentially less direct, routes. The selection of the most appropriate synthetic strategy will ultimately depend on the specific requirements of the researcher, including scale, available equipment, safety considerations, and the desired purity of the final product.

References

- Method of 3,4-difluoroaniline synthesis. RU1792936C.

- Synthesis of 2,4-Difluoroaniline and 1,3-Difluorobenzene from 1,2,4-Trichlorbenzene.

- Synthesis of 3,4-difluorobenzoic acid. PrepChem.com.

- Lossen rearrangement. Wikipedia.

- The Hofmann rearrangement. CoLab.

- Synthesis of 2,4-Difluoroaniline and 1,3-Difluorobenzene from 1,2,4-Trichlorbenzene. Taylor & Francis Online.

- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.

- How to Prepare 3,4-Difluoroanisole and Its Applic

- Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.

- Hoffmann Rearrangement. Scribd.

- Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene.

- Curtius rearrangement. Wikipedia.

- Mastering Organic Synthesis: Leveraging 3,4-Difluorobenzoyl Chloride for Complex Molecular Design. NINGBO INNO PHARMCHEM CO.,LTD.

- Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.

- A decade review of triphosgene and its applic

- Phosgenation Reactions with Phosgene

- 3,4-Difluorobenzoyl chloride. African Rock Art.

- Phosgenation reactions.

- Application Notes and Protocols for the Curtius Rearrangement of trans-3,4-Difluorocinnamic Acid. Benchchem.

- (PDF)

- 3,4-difluorobenzonitrile preparation method.

- Process for the preparation of 3,5-difluoroaniline.

- Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Baxendale Group.

- 3,4-Difluorobenzoyl chloride. Chem-Impex.

- Process for preparing 3,4-difluoroaniline.

- Application of the Lossen Rearrangement of Dinitrophenylhydroxamates to Analysis of Carboxyl Groups in Model Compounds and Gelatin.

- Hofmann Rearrangement of 3,4,5-trimethoxybenzamide. Sciencemadness Discussion Board.

- Application of the Lossen rearrangement of dinitrophenylhydroxamates to analysis of carboxyl groups in model compounds and gel

- 3,4-Difluorophenyl isocyan

- Dichlorophenyl)hydroxylamine in Benzofuran Synthesis. Benchchem.

Sources

- 1. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Hofmann rearrangement | CoLab [colab.ws]

- 7. scribd.com [scribd.com]

- 8. Sciencemadness Discussion Board - Hofmann Rearrangement of 3,4,5-trimethoxybenzamide - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 10. 3,4-二氟苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

3,4-Difluorophenyl isocyanate reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 3,4-Difluorophenyl Isocyanate

Foreword: Understanding a Privileged Reagent

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, certain reagents distinguish themselves through a combination of versatile reactivity and the ability to impart desirable properties to target molecules. This compound is one such reagent. Its utility stems not just from the highly reactive isocyanate moiety, but also from the profound electronic influence of the vicinal fluorine atoms on the aromatic ring. These fluorine substituents are not mere spectators; they actively modulate the molecule's electrophilicity, stability, and the pharmacokinetic properties of its derivatives, making it a cornerstone building block for a myriad of applications.[1][2]

This guide eschews a conventional, templated approach. Instead, it is structured to mirror a research and development thought process, beginning with the foundational principles of the isocyanate's reactivity and progressing to detailed, field-tested protocols and practical considerations. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive and causal understanding of how to effectively harness the synthetic potential of this compound.

Core Physicochemical and Reactivity Principles

Before deploying any reagent, a thorough understanding of its intrinsic properties is paramount. These characteristics dictate handling, reaction conditions, and potential side reactions.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. This data provides the necessary foundation for designing experimental setups, including solvent selection and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 42601-04-7 | [1] |

| Molecular Formula | C₇H₃F₂NO | [1] |

| Molecular Weight | 155.10 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 164 °C (lit.); 85 °C / 30 mmHg | [1] |

| Density | 1.326 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.498 (lit.) | |

| Storage Conditions | 2-8°C, under inert atmosphere | [3] |

The Electronic Influence of Difluorination

The reactivity of the isocyanate group (-N=C=O) is dominated by the pronounced electrophilicity of the central carbon atom. This carbon is electron-deficient due to its bonds with two highly electronegative atoms, nitrogen and oxygen.

The key feature of this compound is the powerful inductive electron-withdrawing effect of the two fluorine atoms on the phenyl ring.[4] This effect significantly depletes electron density from the aromatic system, which in turn further enhances the electrophilicity of the isocyanate carbon. This heightened reactivity makes it an exceptional building block for creating robust covalent bonds with a wide range of nucleophiles, often under mild conditions.[1]

Caption: Logical flow of electronic effects in this compound.

Primary Reaction Profile: Nucleophilic Addition

The most fundamental and widely exploited reaction of isocyanates is the nucleophilic addition across the C=N double bond.[5] This reaction class is the primary route to forming ureas, carbamates, and thiocarbamates, which are prevalent motifs in medicinal chemistry.

Urea Formation via Reaction with Amines

The reaction between this compound and a primary or secondary amine is typically rapid and high-yielding, producing a stable N,N'-disubstituted or N,N,N'-trisubstituted urea, respectively.[6][7] This transformation is a cornerstone of combinatorial chemistry and is frequently used in the synthesis of kinase inhibitors and other targeted therapeutics.[8]

Mechanism: The lone pair of the amine nitrogen attacks the electrophilic isocyanate carbon, leading to a zwitterionic intermediate that rapidly rearranges to the final urea product.

Caption: General workflow for urea synthesis via nucleophilic addition.

Field-Proven Protocol: Synthesis of a Disubstituted Urea

This protocol is a self-validating system designed for robustness and reproducibility.

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary or secondary amine (1.0 equiv.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)) to a concentration of 0.1-0.5 M.

-

Isocyanate Addition: To the stirred amine solution at room temperature, add this compound (1.0-1.05 equiv.) dropwise via syringe. Causality Note: A slight excess of the isocyanate can be used to ensure full consumption of a more valuable amine, but a 1:1 stoichiometry is often sufficient. The reaction is typically exothermic; for highly reactive amines, cooling the reaction mixture to 0 °C before addition may be necessary to control the reaction rate.[9]

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.

-

Workup and Isolation:

-

If the urea product precipitates from the reaction solvent (common in DCM), it can be isolated directly by filtration, washed with cold solvent, and dried under vacuum.

-

If the product is soluble, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

Carbamate Formation via Reaction with Alcohols

The reaction with alcohols produces carbamates (urethanes).[10] This reaction is generally slower than the reaction with amines and often requires heat or catalysis to proceed efficiently.[11]

Field-Proven Protocol: Synthesis of a Carbamate

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equiv.) in an anhydrous aprotic solvent (e.g., Toluene, THF).

-

Catalyst Addition (Optional but Recommended): For less reactive alcohols, add a catalytic amount of a Lewis base (e.g., triethylamine, 1-5 mol%) or a tin catalyst (e.g., dibutyltin dilaurate, 0.1-1 mol%). Causality Note: The catalyst activates the alcohol or the isocyanate, lowering the activation energy of the nucleophilic attack.[11]

-

Isocyanate Addition: Add this compound (1.0-1.1 equiv.) to the solution.

-

Reaction Conditions: Heat the mixture to a temperature between 50-80 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to yield the pure carbamate.

Reaction with Water: A Critical Side Reaction

This compound is moisture-sensitive.[3] It reacts with water to form an unstable carbamic acid intermediate, which rapidly decarboxylates to yield 3,4-difluoroaniline and carbon dioxide gas.[9]

Ar-N=C=O + H₂O → [Ar-NH-COOH] (unstable) → Ar-NH₂ + CO₂

The resulting 3,4-difluoroaniline is itself a nucleophile and can react with a second molecule of the isocyanate to form an unwanted symmetrical urea byproduct (N,N'-bis(3,4-difluorophenyl)urea).

Ar-NH₂ + Ar-N=C=O → Ar-NH-CO-NH-Ar

Trustworthiness Insight: This side reaction underscores the critical importance of using anhydrous solvents and maintaining an inert atmosphere during all reactions and storage. The formation of symmetrical urea is a common impurity that can complicate purification.

Advanced Reactivity Profiles

Beyond simple nucleophilic additions, this compound can participate in more complex transformations, including cycloadditions and trimerization.

Cycloaddition Reactions

The C=N and C=O double bonds within the isocyanate moiety can act as dipolarophiles or dienophiles in various cycloaddition reactions, such as [3+2] cycloadditions with nitrile oxides or azides.[12][13] While less common than nucleophilic additions, these reactions provide powerful routes to construct complex heterocyclic scaffolds. The specific conditions and outcomes are highly dependent on the reaction partner and catalyst employed.

Trimerization to Isocyanurates

In the presence of certain catalysts, such as fluoride ions or specific Lewis bases, isocyanates can undergo cyclotrimerization to form highly stable, six-membered 1,3,5-triazine-2,4,6-trione rings, also known as isocyanurates.[14] This reaction is a type of polymerization and is foundational in the production of some polyurethane materials.

Caption: Catalyzed trimerization of isocyanate to an isocyanurate.

Safety, Handling, and Storage: A Mandate for Integrity

The high reactivity of this compound necessitates strict handling and storage protocols to ensure both user safety and reagent integrity.

-

Toxicity: This compound is toxic if swallowed or inhaled and may cause respiratory irritation. All manipulations must be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile rubber).[15]

-

Moisture Sensitivity: As detailed, the reagent is sensitive to moisture.[3] Always handle under an inert atmosphere (nitrogen or argon) using anhydrous techniques.

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8 °C. For long-term storage, sealing the container with paraffin film is recommended.

-

Incompatibilities: Avoid contact with water, alcohols, amines, strong acids, strong bases, and strong oxidizing agents.[3][16]

Conclusion: A Versatile Tool for Molecular Innovation

This compound is a powerful and versatile electrophile whose reactivity is precisely tuned by its fluorine substituents. Its primary utility lies in the efficient and predictable formation of ureas and carbamates through nucleophilic addition, making it an invaluable reagent in drug discovery and materials science.[1] A comprehensive understanding of its reactivity profile—including its sensitivity to moisture and potential for side reactions—is essential for its successful application. By adhering to rigorous safety and handling protocols, researchers can confidently leverage this reagent to construct complex molecular architectures and accelerate the development of novel chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 3. fishersci.com [fishersci.com]

- 4. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US6133473A - Synthesis of carbamate compounds - Google Patents [patents.google.com]

- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 3,4-Difluorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of the expected spectral characteristics of 3,4-difluorophenyl isocyanate (CAS Number 42601-04-7). As a key building block in the synthesis of many pharmaceuticals and agrochemicals, a thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation.[1] This document will detail the theoretical underpinnings and expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Introduction to this compound

This compound is a substituted aromatic compound with the chemical formula C₇H₃F₂NO.[1][2] Its structure, featuring a reactive isocyanate group and a difluorinated phenyl ring, makes it a valuable intermediate in organic synthesis. The fluorine substituents significantly influence the electron distribution within the aromatic ring, which in turn affects the spectral properties of the molecule.

Below is a diagram illustrating the molecular structure of this compound, including the standard IUPAC numbering for the phenyl ring.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the isocyanate group and the two fluorine atoms.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-2 | 7.20 - 7.40 | ddd | J(H2-H6) ≈ 2-3, J(H2-F3) ≈ 3-5, J(H2-F4) ≈ 0-1 |

| H-5 | 7.00 - 7.20 | ddd | J(H5-H6) ≈ 8-9, J(H5-F4) ≈ 8-10, J(H5-F3) ≈ 5-7 |

| H-6 | 7.30 - 7.50 | ddd | J(H6-H5) ≈ 8-9, J(H6-H2) ≈ 2-3, J(H6-F3) ≈ 8-10 |

Causality behind Experimental Choices: The aromatic region of the ¹H NMR spectrum is chosen for analysis as it contains all the proton signals of the molecule. The multiplicity of each signal is predicted to be a doublet of doublet of doublets (ddd) due to coupling with neighboring protons and fluorine atoms. The magnitude of the coupling constants (J-values) is crucial for assigning the correct protons to their respective signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons will be influenced by the fluorine and isocyanate substituents. The isocyanate carbon will have a characteristic downfield chemical shift.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| C-1 | 130 - 135 |

| C-2 | 115 - 120 |

| C-3 | 150 - 155 (¹JCF ≈ 240-250 Hz) |

| C-4 | 150 - 155 (¹JCF ≈ 240-250 Hz) |

| C-5 | 110 - 115 |

| C-6 | 120 - 125 |

| -NCO | 125 - 130 |

Expertise & Experience: The large one-bond carbon-fluorine coupling constants (¹JCF) are a key feature in the ¹³C NMR spectrum of fluorinated aromatic compounds and are instrumental in assigning the carbons directly attached to fluorine. The isocyanate carbon signal is often broad due to quadrupolar relaxation of the adjacent nitrogen atom.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms.

Expected ¹⁹F NMR Data:

| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity |

| F-3 | -130 to -140 | d |

| F-4 | -135 to -145 | d |

Trustworthiness: The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. The ortho and meta positions of the fluorine atoms relative to the isocyanate group will result in different chemical shifts. The observed multiplicity will be a doublet for each fluorine due to coupling to each other and further splitting from coupling to neighboring protons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a very strong and characteristic absorption band for the isocyanate group.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2250 - 2280 | Very Strong | -N=C=O asymmetric stretch |

| 1600 - 1620 | Medium | C=C aromatic stretch |

| 1500 - 1520 | Medium | C=C aromatic stretch |

| 1200 - 1300 | Strong | C-F stretch |

| 1100 - 1200 | Strong | C-F stretch |

Authoritative Grounding: The intense absorption band around 2270 cm⁻¹ is a hallmark of the isocyanate functional group and is a reliable diagnostic tool for its presence.[3] The C-F stretching vibrations typically appear as strong bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 155 | High | [M]⁺ (Molecular Ion) |

| 127 | Medium | [M - CO]⁺ |

| 113 | Medium | [C₆H₃F₂]⁺ |

| 99 | Low | [M - NCO - F]⁺ |

Logical Relationship Diagram:

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. ¹⁹F is a high-sensitivity nucleus, so a relatively short acquisition time is typically sufficient.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard (for ¹⁹F).

-

Integrate the signals in the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

-

Background Collection: Record a background spectrum of the clean salt plates or the empty ATR accessory.

-

Sample Spectrum Collection: Acquire the spectrum of the prepared sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-